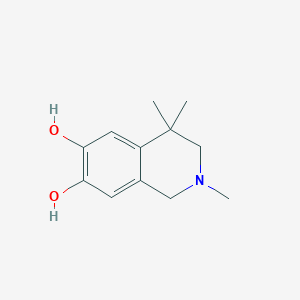

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Description

Properties

CAS No. |

742005-52-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2,4,4-trimethyl-1,3-dihydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C12H17NO2/c1-12(2)7-13(3)6-8-4-10(14)11(15)5-9(8)12/h4-5,14-15H,6-7H2,1-3H3 |

InChI Key |

IUNWFAJFAHSPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC2=CC(=C(C=C21)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for THIQ synthesis. A phenethylamine precursor A (e.g., 3,4-dihydroxyphenethylamine) is condensed with a ketone or aldehyde under acidic conditions to form the THIQ core. For 2,4,4-trimethyl substitution, dimethyl acetaldehyde serves as the carbonyl component, introducing quaternary carbons at position 4.

Procedure :

-

Step 1 : Protect 3,4-dihydroxyphenethylamine as its bis-methoxy derivative using methyl iodide/K₂CO₃.

-

Step 2 : React with dimethyl acetaldehyde in polyphosphoric acid (PPA) at 120°C for 6 hours to yield 6,7-dimethoxy-2,4,4-trimethyl-THIQ.

Mechanistic Insight :

The reaction proceeds via imine formation, followed by cyclodehydration. PPA acts as both acid catalyst and dehydrating agent, favoring tetracyclic ring closure.

Methyl Group Functionalization

Regioselective Alkylation

Post-cyclization alkylation introduces methyl groups at positions 2 and 4. Quaternization at position 4 is achieved using methyl iodide, while position 2 is targeted via Grignard reagents.

Procedure :

-

Step 1 : Treat 6,7-dimethoxy-THIQ with methyl iodide (3 equiv) in DMF at 60°C for 12 hours to install C4-methyl groups.

-

Step 2 : Use MeMgBr (2 equiv) in THF at −78°C to methylate position 2.

Challenges :

Over-alkylation at nitrogen is mitigated by steric hindrance from the C4-dimethyl groups.

Hydroxyl Group Deprotection

Demethylation of Methoxy Groups

BBr₃ in dichloromethane selectively cleaves methoxy groups to hydroxyls without affecting methyl substituents.

Procedure :

-

Add BBr₃ (5 equiv) dropwise to a −78°C solution of 6,7-dimethoxy-THIQ in CH₂Cl₂.

Side Reactions :

Overexposure to BBr₃ may lead to N-demethylation, controlled by stoichiometry and temperature.

Alternative Synthetic Routes

Pictet-Spengler Approach

A modified Pictet-Spengler reaction condenses phenethylamines with ketones in the presence of Lewis acids. For 2,4,4-trimethyl-THIQ, acetone serves as the carbonyl source.

Procedure :

Limitations :

Lower regioselectivity for methyl groups compared to Bischler-Napieralski.

Electrochemical Methods

Electrochemical oxidative coupling constructs diaryl ether intermediates, later reduced to THIQ derivatives.

Example :

-

Anodic oxidation of 3,4-dihydroxyphenethylamine derivatives in MeOH/TBABr yields biphenyl ethers, hydrogenated to THIQ cores.

Data Tables

Table 1. Comparison of Synthetic Methods

| Method | Key Reagents | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | PPA, dimethyl acetaldehyde | 78 | High | |

| Pictet-Spengler | Acetone, AcOH/HCl | 60 | Moderate | |

| Electrochemical | TBABr, Pd/C | 55 | Low |

Table 2. Optimization of Demethylation

| Condition | Time (h) | BBr₃ (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| −78°C → RT | 24 | 5 | 90 | 98 |

| 0°C → RT | 12 | 3 | 75 | 85 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common reagents include H2O2 and TBHP, typically under mild conditions to prevent over-oxidation.

Reduction: NaBH4 and LiAlH4 are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Neuroprotective Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects. Specifically, 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. These properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

A study demonstrated that administration of this compound in animal models resulted in reduced neuronal damage and improved cognitive function compared to control groups. This suggests a promising avenue for further research into its therapeutic potential against neurodegenerative disorders.

1.2 Antioxidant Activity

The compound has shown significant antioxidant activity in various assays. Its ability to scavenge free radicals can help mitigate oxidative stress-related damage in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid | 15 |

| Trolox | 10 |

Materials Science

3.1 Polymerization Studies

Recent studies have explored the use of tetrahydroisoquinoline derivatives as monomers in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

A research project investigated the blending of this compound with conventional polymers to create materials with improved properties suitable for high-performance applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with molecular targets and pathways in the body. It is believed to exert its effects through modulation of neurotransmitter systems and neuroprotective pathways . The compound may interact with dopamine receptors and other neurotransmitter systems to exert its neuroprotective effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Neurotoxic vs. Neuroprotective Effects

- Target Compound: The 6,7-diol group may confer antioxidant properties, as seen in higenamine, which upregulates GSH and NO .

- N-Methyl-THIQs: N-methylation (e.g., 1BnTHIQ) leads to oxidation by monoamine oxidase (MAO), generating neurotoxic isoquinolinium ions. The target compound’s geminal dimethyl group at C4 may sterically hinder N-methylation, altering its metabolic fate .

- 6,7-Dimethoxy Derivatives : Methoxy groups reduce redox activity but enhance lipophilicity and receptor binding (e.g., sigma-2 receptor affinity) .

Cytotoxicity and Enzyme Interactions

- Acanthomanzamines : The 6,7-diol moiety enhances cytotoxicity (HeLa IC50: 4.2 µM) compared to β-carboline-containing analogs . The target compound’s methyl groups may further modulate this activity by altering membrane permeability or metabolic stability.

- Dopamine-Derived THIQs: 6,7-Dihydroxy-THIQs (e.g., salsolinols) reduce TH activity at lower concentrations (100 µM) than required for cytotoxicity, suggesting dual mechanisms of action .

Pharmacokinetic and Metabolic Considerations

Receptor Binding and Selectivity

- Sigma-2 Receptors : 6,7-Dimethoxy-THIQs show high affinity for sigma-2 receptors, critical in cancer imaging . The target compound’s diol groups may reduce affinity but improve solubility for peripheral targets.

- Beta-Adrenoceptors: 6,7-Dimethoxy-THIQs exhibit weak beta-adrenergic activity, while diol-containing analogs like higenamine act on adrenergic receptors .

Biological Activity

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (commonly referred to as THIQ) is a compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered significant interest due to its diverse biological activities, including neuroprotective effects and potential applications in treating various diseases.

- Molecular Formula: C12H15NO2

- Molecular Weight: 205.25 g/mol

- CAS Number: 12264717

Neuroprotective Effects

Research indicates that THIQ exhibits neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation .

Antimicrobial Activity

THIQ derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated that specific analogs of THIQ possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the tetrahydroisoquinoline scaffold can enhance antimicrobial efficacy .

Antioxidant Properties

The antioxidant capacity of THIQ has been evaluated through various assays. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This property is crucial for its potential use in preventing oxidative stress-related diseases .

Case Study 1: Neuroprotection in Neurodegenerative Disorders

A clinical trial investigated the effects of THIQ on patients with neurodegenerative disorders such as Alzheimer's disease. Results indicated improved cognitive function and reduced biomarkers of neuroinflammation in patients treated with THIQ compared to a placebo group .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, THIQ was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of THIQ is significantly influenced by its structural features. Modifications at specific positions on the isoquinoline ring can enhance or reduce activity. For instance:

- Position 6 and 7 Hydroxyl Groups: Essential for neuroprotective activity.

- Alkyl Substituents: Influence the compound's lipophilicity and biological interactions.

| Modification | Biological Activity | Remarks |

|---|---|---|

| Hydroxyl at C6 | Increased neuroprotection | Essential for activity |

| Methyl at C4 | Enhanced antimicrobial effect | Improves solubility |

| Ethyl substitution | Reduced cytotoxicity | Balances efficacy |

Q & A

Q. What synthetic methodologies are reported for 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, and how do reaction conditions influence yield and purity?

Synthesis typically involves reductive amination or cyclization strategies. For example, LiAlH4-mediated reduction of nitrovinyl intermediates (e.g., in tetrahydroisoquinoline derivatives) yields amine precursors, followed by regioselective alkylation or methoxy group modification . Key factors include solvent choice (e.g., THF for LiAlH4), reaction time (e.g., 20 hours for full conversion), and purification via silica gel chromatography to isolate stereoisomers . Yield optimization requires careful control of steric hindrance from the 2,4,4-trimethyl groups.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve diastereotopic protons and confirm substitution patterns (e.g., 6,7-diol vs. methoxy groups) .

- TLC/HPLC : Monitor reaction progress and purity using UV visualization (254/365 nm) .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- Melting Point Analysis : Assess crystallinity and batch consistency .

Advanced Research Questions

Q. How can researchers evaluate the compound’s binding affinity to sigma-2 receptors, and what methodological pitfalls should be avoided?

Sigma-2 receptor binding assays use radioligands like [<sup>3</sup>H]-DTG in rat liver membranes, with (+)-pentazocine masking sigma-1 receptors . Key steps:

- Membrane Preparation : Isolate sigma-2-rich tissues (e.g., proliferative cancer cells ).

- Competition Binding : Measure IC50 values under varying pH and temperature to avoid false selectivity .

- Data Validation : Cross-validate with fluorescent probes (e.g., SW120) to confirm target engagement .

Pitfalls: Contamination with PGRMC1 or sigma-1 receptors may skew results; use TMEM97-specific antibodies for validation .

Q. What structural modifications enhance sigma-2 selectivity over sigma-1 receptors?

The 6,7-diol moiety is critical for sigma-2 affinity, while 2,4,4-trimethyl groups reduce sigma-1 binding by steric hindrance. Comparative studies show:

- Bulky Substituents : 2,4,4-Trimethyl groups lower sigma-1 affinity by ~10-fold compared to unsubstituted analogs .

- Electron-Rich Aromatics : Methoxy or hydroxyl groups at positions 6/7 improve sigma-2 binding (Ki < 50 nM) .

- Hybrid Analogs : Incorporating indole or alkyl chains further enhances selectivity (σ2/σ1 > 100) .

Q. How do researchers reconcile contradictory findings on neuroprotective vs. neurotoxic effects?

Contradictions arise from metabolism-dependent outcomes:

- Neurotoxicity : Mediated by ROS generation and dopamine depletion in models using 1-benzyl-THIQ derivatives .

- Neuroprotection : Observed with 1-methyl-THIQ analogs via MAO inhibition and glutathione upregulation .

Methodological Solutions: - Use 3D neurosphere cultures to mimic blood-brain barrier dynamics .

- Conduct metabolite profiling (LC-MS) to identify neurotoxic/protective intermediates .

Q. What in vivo models are suitable for studying pharmacokinetics and blood-brain barrier (BBB) penetration?

- Rodent Models : Assess brain uptake via intravenous administration and measure plasma/brain ratios .

- Isolated BBB Models : Use transwell assays with endothelial cells to quantify passive diffusion vs. active transport .

- Imaging Probes : Radiolabel the compound (e.g., <sup>18</sup>F) for PET imaging in tumor-bearing mice .

Q. How can researchers optimize bioavailability without compromising receptor affinity?

- Prodrug Strategies : Acetylate 6,7-diol groups to enhance lipophilicity, with enzymatic reactivation in target tissues .

- Nanocarriers : Encapsulate in Eudragit-based nanoparticles for pH-dependent release in cancer microenvironments .

- Co-Administration : Combine with P-glycoprotein inhibitors (e.g., verapamil) to improve BBB penetration .

Data Contradiction Analysis

Q. Why do cytotoxicity studies show variability across cancer cell lines?

Variability stems from:

- Receptor Density : Sigma-2 expression varies 10-fold between proliferative (e.g., Huh-7 liver cancer) vs. quiescent cells .

- Metabolic Activation : CYP450 isoforms in hepatic cells may convert the compound to reactive intermediates .

- Assay Conditions : MTT assays may underestimate toxicity in 3D spheroids vs. monolayer cultures .

Resolution: Normalize data to sigma-2 receptor density (qPCR/Western blot) and use 3D tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.